2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
“2-(Chloromethyl)pyridine hydrochloride”, also known as “2-Picolyl chloride hydrochloride”, is a chemical compound with the molecular formula C6H6ClN · HCl and a molecular weight of 164.03 . “2-(Trifluoromethyl)pyridine” is another compound with the molecular formula C6H4F3N and a molecular weight of 147.10 .
Physical and Chemical Properties Analysis
“2-(Chloromethyl)pyridine hydrochloride” is an off-white chunky solid that is soluble in water . “2-(Trifluoromethyl)pyridine” has a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including structures related to "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride," play a crucial role in coordination chemistry. Boča et al. (2011) review the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and applications in forming complex compounds. These derivatives exhibit a range of properties such as spectroscopic features, magnetic properties, and electrochemical activity, suggesting potential areas for further investigation in analogues of "this compound" (Boča, Jameson, & Linert, 2011).
Catalysis and Synthesis
In the realm of catalysis, pyridine-based compounds serve as key precursors for synthesizing structurally diverse molecules with significant pharmaceutical applications. Parmar, Vala, & Patel (2023) discuss the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, highlighting the importance of pyridine scaffolds for generating bioactive compounds. This underscores the potential of "this compound" in facilitating the development of new pharmaceuticals through catalytic synthesis (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Altaf et al. (2015) review the medicinal significance of pyridine derivatives, stating their widespread applications across various biological activities and clinical uses. This highlights the potential medicinal applications of "this compound" as a building block for creating biologically active molecules (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Environmental Applications
In environmental applications, Liu & Avendaño (2013) discuss the degradation of polyfluoroalkyl chemicals, a category to which "this compound" could theoretically contribute. The study reviews microbial degradation pathways and environmental fate, suggesting the importance of understanding the environmental impacts of pyridine derivatives (Liu & Avendaño, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a significant process in the chemical industry .
Biochemical Pathways
The compound likely interacts with pathways involving carbon-centered radical intermediates .
Result of Action
Exposure to this compound may cause severe irritation of the skin, eyes, mucous membranes, and upper respiratory tract .
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXKLCMJTUIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738841 | |
Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856250-59-4 | |
Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.